molecular formula C17H26N2O2 B2880492 Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate CAS No. 1539768-83-6

Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate

Cat. No.: B2880492
CAS No.: 1539768-83-6
M. Wt: 290.407
InChI Key: KRQVRBAIQHLATO-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate is a carbamate-protected amine derivative featuring a piperidine-substituted phenyl core. This compound is characterized by a tert-butoxycarbonyl (Boc) group attached to a benzylamine moiety, where the phenyl ring is substituted at the 4-position with a piperidin-4-yl group. The Boc group serves as a protective moiety for the amine, enabling selective functionalization during multi-step syntheses . Such compounds are frequently utilized in medicinal chemistry as intermediates for drug candidates targeting enzymes, receptors, or protein-protein interactions.

Properties

IUPAC Name

tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-4-6-14(7-5-13)15-8-10-18-11-9-15/h4-7,15,18H,8-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQVRBAIQHLATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-piperidin-4-ylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the compound, making it more reactive towards nucleophiles.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural analogs of tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate primarily differ in substituents on the phenyl ring, modifications to the piperidine moiety, or variations in the carbamate-protecting group. Below is a systematic comparison based on synthetic routes, physicochemical properties, and functional applications.

Substituent Variations on the Phenyl Ring

Halogenated Derivatives
  • tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e): Features bromo and chloro substituents at the 4- and 3-positions, respectively. Synthesized via general procedure A .
  • tert-Butyl N-((4-Bromo-3-methylphenyl)methyl)carbamate (41f) : Incorporates a methyl group at the 3-position, which increases steric bulk and lipophilicity compared to 41e. Methyl groups may also stabilize intermediates during coupling reactions .
Oxygenated Derivatives
  • Purified via column chromatography (EtOAc/n-hexanes 1:5) .
  • tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) : Combines methoxy and thiazolyl groups, enhancing π-π stacking interactions in biological targets. Synthesized via general procedure B with a 16% yield .
Heterocyclic Derivatives
  • tert-Butyl N-((4-(4-Methylthiazol-5-yl)phenyl)methyl)carbamate (42a) : The thiazolyl moiety introduces heteroaromaticity, improving binding affinity to enzymes like kinases. Yield: 36–77% depending on substituents .

Modifications to the Piperidine Moiety

  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate : Acetylation of the piperidine nitrogen increases lipophilicity and metabolic stability. Synthesized via Boc protection followed by acetylation (yield: ~85%) .
  • tert-Butyl N-[(4-ethylpiperidin-4-yl)methyl]carbamate (CAS 1289386-04-4) : An ethyl substituent on the piperidine ring enhances hydrophobic interactions. Molecular weight: 254.36 g/mol .
  • tert-Butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate (CAS 1630906-32-9) : The hydroxymethyl group improves aqueous solubility (Molecular formula: C12H24N2O3) .

Carbamate-Protecting Group Variations

  • tert-Butyl (2,4-difluorobenzyl)carbamate (12) : Fluorine atoms increase electronegativity and bioavailability. Synthesized via Boc protection of (2,4-difluorophenyl)methanamine .
  • Molecular weight: 255.74 g/mol .

Comparative Data Table

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Yield (%) Notable Properties/Applications Reference ID
This compound Piperidin-4-ylphenyl C17H25N3O2 303.40 N/A Intermediate for kinase inhibitors
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate 4-Bromo, 3-methoxy C13H17BrNO3 316.19 23% Enhanced solubility in polar solvents
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetylated piperidine C12H22N2O3 242.32 ~85% Improved metabolic stability
tert-Butyl N-[(4-ethylpiperidin-4-yl)methyl]carbamate 4-Ethylpiperidine C13H26N2O2 254.36 N/A Increased lipophilicity
tert-Butyl (2,4-difluorobenzyl)carbamate 2,4-Difluorobenzyl C12H15F2NO2 243.25 36–49% Bioavailability in CNS targets

Key Research Findings

Synthetic Yields : Oxygenated derivatives (e.g., methoxy-substituted 41g) generally exhibit lower yields (16–23%) due to steric hindrance during purification . In contrast, halogenated analogs (e.g., 41e, 41f) are synthesized more efficiently.

Biological Relevance : Thiazolyl-substituted derivatives (42a–42j) demonstrate enhanced binding to enzymatic pockets, attributed to heteroaromatic interactions .

Physicochemical Properties : Hydroxymethyl or methoxy groups improve solubility, whereas ethyl or acetyl groups enhance membrane permeability .

Biological Activity

Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate, a compound with significant biological activity, has garnered attention in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a piperidine ring , along with a carbamate functional group . This unique structure enhances its stability and reactivity, allowing interaction with various biological targets. The piperidine ring is crucial for binding to active sites on target molecules, while the carbamate group improves the compound's bioavailability.

This compound operates primarily through its interactions with specific enzymes and receptors. It can function as either an inhibitor or activator , modulating biochemical pathways significant in therapeutic contexts. Notably, it has shown promise in neuroprotective applications due to its selective inhibition of butyrylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease.

1. Enzyme Inhibition

Research indicates that this compound effectively inhibits butyrylcholinesterase (BChE), which plays a role in the breakdown of neurotransmitters. The selective inhibition observed suggests potential utility in developing neuroprotective agents aimed at treating Alzheimer's disease.

2. Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HCT116 (colon cancer)

The compound induces apoptosis in these cell lines at low concentrations, indicating its potential as an anticancer therapeutic agent.

3. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated effective bactericidal activity at low concentrations comparable to established antibiotics .

Data Table: Biological Activity Overview

Activity TypeTarget Cells/EnzymesObserved EffectsReference
Enzyme InhibitionButyrylcholinesteraseSelective inhibition
Anticancer ActivityA549, MDA-MB-231, HCT116Induction of apoptosis
Antibacterial ActivityGram-positive bacteriaBactericidal activity against MRSA

Case Studies

Several studies have explored the efficacy of this compound:

  • Neuroprotection Study : A study highlighted the compound's ability to inhibit BChE selectively, suggesting its role in protecting against neurodegeneration associated with Alzheimer's disease. The results indicated reduced levels of amyloid beta aggregation in treated models .
  • Anticancer Efficacy : Another investigation assessed the compound's effects on various cancer cell lines, revealing pro-apoptotic effects without harming normal cells. This selectivity underscores its potential as a targeted anticancer therapy.
  • Antibacterial Efficacy : Research demonstrated that the compound exhibited strong antibacterial properties against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

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